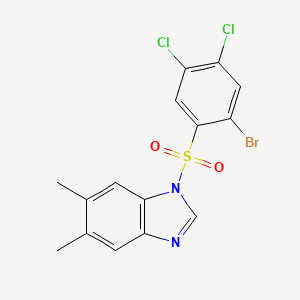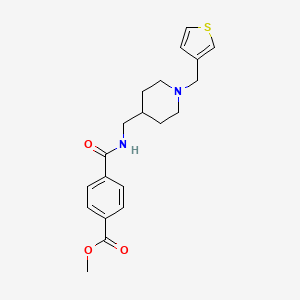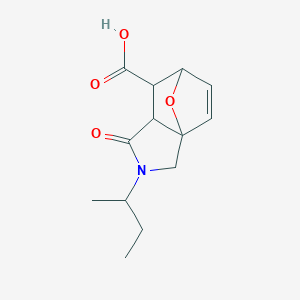
2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Structure of Esterification Products : A study explored the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. This work demonstrated the structural dynamics and the formation of unexpected cleavage products during esterification processes (Nadirova et al., 2019).
Preparation and Diels‐Alder Reaction : Research on tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate involved detailed analysis of preparation methods and chemical reactions, contributing to a better understanding of similar compounds' synthesis (Padwa et al., 2003).
Ring-Chain Tautomerism in Reaction Products : This study investigated the ring-chain tautomerism in products of the reaction between 5-substituted furfurylamines and anhydrides of α,β-unsaturated carboxylic acids, revealing significant insights into the structural dynamics of similar compounds (Zubkov et al., 2016).
Chemical Properties and Interactions
Analysis of Hydrogen-Bonded Crystalline Organic Salts : Research into the hydrogen bonds between acidic compounds and bis(benzimidazole) provided insights into the intermolecular interactions and supramolecular architectures, which could be relevant for understanding the behavior of similar chemical structures (Jin et al., 2014).
Molecular Structure Analysis via X-Ray Crystallography : The study of the title molecule, a product of nucleophilic cleavage in a related compound, using X-ray crystallography offered detailed insights into the molecular structure and potential interactions (Toze et al., 2013).
Potential Applications in Organic Synthesis
Synthesis of Novel Electrophilic Building Blocks : This research focused on creating new building blocks for the synthesis of enantiomerically pure compounds, offering potential applications in organic synthesis and pharmaceutical development (Zimmermann & Seebach, 1987).
Development of Photoactivatable Prodrugs : A study on new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, using butyric acid as a model, suggests potential applications in developing photoactivatable prodrugs (Soares et al., 2017).
Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles : Research on the ring rearrangement metathesis of methyl 3-allyl-3a,6-epoxyisoindole-7-carboxylates highlights advanced synthetic methods for creating natural product-like structures, applicable to drug discovery and organic chemistry (Antonova et al., 2020).
Eigenschaften
IUPAC Name |
3-butan-2-yl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-7(2)14-6-13-5-4-8(18-13)9(12(16)17)10(13)11(14)15/h4-5,7-10H,3,6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVCCEKQOMHQJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


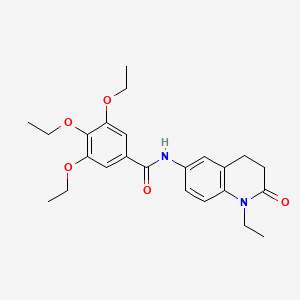
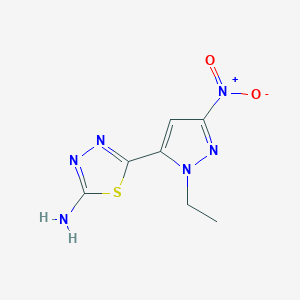

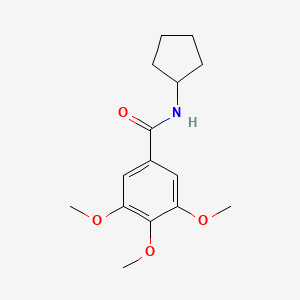
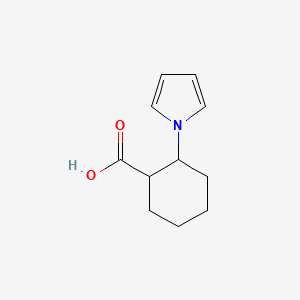
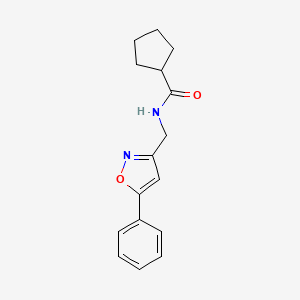
![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)
![3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2412104.png)
![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)
